Enhanced Basicity and Aqueous Solubility
The incorporation of a pyrrolidin-1-ylmethyl group at the C3 position introduces a tertiary amine with a predicted basic pKa of approximately 9.2, compared to 1-acetyl-2-phenylindole (CAS 78388-91-7), which lacks any ionizable center beyond the indole ring (predicted pKa < 2) [1]. This difference is expected to translate into markedly higher aqueous solubility at physiological pH. In silico predictions indicate an intrinsic solubility (logS) of -4.2 for the target compound versus -5.1 for 1-acetyl-2-phenylindole, representing a roughly 8-fold improvement [2].
| Evidence Dimension | Predicted basic pKa and intrinsic aqueous solubility (logS) |
|---|---|
| Target Compound Data | pKa ~9.2; logS ~ -4.2 |
| Comparator Or Baseline | 1-Acetyl-2-phenylindole: pKa < 2; logS ~ -5.1 |
| Quantified Difference | ΔpKa ≈ 7.2 units; ΔlogS ≈ 0.9 log units (~8-fold solubility increase) |
| Conditions | In silico prediction using ACD/Labs Percepta; pH 7.4, 25°C |
Why This Matters
Superior predicted solubility facilitates formulation for in vitro assays and reduces the risk of false negatives due to compound precipitation, directly impacting procurement decisions for early drug discovery.
- [1] ACD/Labs Percepta Platform. pKa and logS predictions for CAS 120239-57-8 and CAS 78388-91-7. View Source
- [2] Calculated intrinsic solubility values generated using ACD/Labs Percepta. View Source
